2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of complex molecules due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the protection of the nitrogen atom in the azabicycloheptane structure with a Boc group. This can be achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Bases: Triethylamine (TEA) is used in the initial protection step.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the development of pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to mimic certain biological structures.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- endo-2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and functionalizations that are not possible with other similar compounds .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGUEWVPLHCLQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785534-07-7 |
Source
|
Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.